Cas no 15098-87-0 (Aluminum;trifluoride;trihydrate)

アルミニウムトリフルオライドトリハイドレート(AlF3・3H2O)は、無機化合物の一種で、白色の結晶性粉末として知られています。高い熱安定性と化学的安定性を持ち、特に高温環境下での分解が少ないことが特徴です。アルミニウムのフッ素化合物として、ガラスやセラミックスの製造プロセスにおいて重要な役割を果たします。また、フッ素イオンを安定に供給できるため、金属表面処理や触媒としても利用されます。水への溶解度が低いため、湿気の多い環境でも取り扱いが容易です。これらの特性から、工業用途において信頼性の高い材料として評価されています。

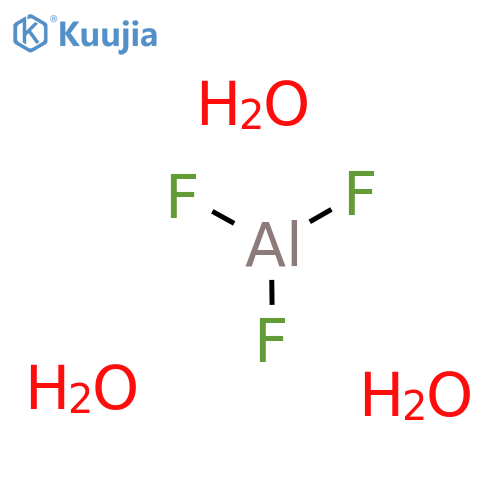

15098-87-0 structure

商品名:Aluminum;trifluoride;trihydrate

Aluminum;trifluoride;trihydrate 化学的及び物理的性質

名前と識別子

-

- Aluminum fluoride trihydrate

- ALUMINIUM FLUORIDE

- Aluminumfluoridepowder

- 2-AMino-4-chlorophenol

- Aluminium fluoride trihydrate

- aluminum,trifluoride,trihydrate

- aluminium fluoride-3-hydrate

- aluminium fluoride-3-hydrate pure

- aluminum fluoride 3-hydrate

- aluminum fluoride (alf3), trihydrate

- aluminumfluoride,powder,reagent

- aluminium fluoride trihydrate 97%

- Aluminum trifluoride trihydrate

- Aluminium fluoride trihydrate, 97%, extra pure

- BKLZIAYVINRQEJ-UHFFFAOYSA-K

- PC1009

- aluminium(3+) trihydrate trifluoride

- SBB085988

- Aluminium fluoride--water (1/3/3)

- TRA0092963

- A809099

- fluoride, fluoride, aluminum salt, hydrate, hydrate, hydrate, fluoride

- Aluminum;trifluoride;trihydrate

- ALUMINUM FLUORIDE, TRIHYDRATEALUMINUM FLUORIDE, TRIHYDRATEALUMINUM FLUORIDE, TRIHYDRATE

- AKOS015855443

- aluminium trifluoride trihydrate

- DTXSID20621413

- Aluminum fluoride (AlF3), trihydrate (9CI)

- Q28959347

- 15098-87-0

-

- MDL: MFCD00149141

- インチ: 1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3

- InChIKey: BKLZIAYVINRQEJ-UHFFFAOYSA-K

- ほほえんだ: [Al](F)(F)F.O.O.O

計算された属性

- せいみつぶんしりょう: 138.00800

- どういたいしつりょう: 138.008

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共有結合ユニット数: 7

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 2.88 g/mL at 25 °C(lit.)

- ゆうかいてん: 250℃ -3H{2}O

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: Slightly soluble in water, acids and alkalis. Insoluble in alcohol and acetone

- PSA: 27.69000

- LogP: 1.06770

- じょうきあつ: No data available

- ようかいせい: 水、酸、アルカリ溶液に不溶で、ほとんどの有機溶液に不溶で、フッ化水素酸と液体フッ化水素にも不溶である

Aluminum;trifluoride;trihydrate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:3260

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26

-

危険物標識:

- 包装カテゴリ:III

- 包装等級:III

- リスク用語:R22

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 危険レベル:8

- セキュリティ用語:8

- TSCA:Yes

Aluminum;trifluoride;trihydrate 税関データ

- 税関コード:28261200

Aluminum;trifluoride;trihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002874-500g |

Aluminum;trifluoride;trihydrate |

15098-87-0 | 99.9%() | 500g |

¥649 | 2023-09-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002874-25g |

Aluminum;trifluoride;trihydrate |

15098-87-0 | 99.9%() | 25g |

¥97 | 2023-09-10 | |

| abcr | AB102927-2,5 kg |

Aluminium fluoride trihydrate, 97%; . |

15098-87-0 | 97% | 2,5 kg |

€274.30 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HR478-100g |

Aluminum;trifluoride;trihydrate |

15098-87-0 | AR,98% | 100g |

¥46.0 | 2022-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53070-500g |

Aluminum Fluoride Trihydrate |

15098-87-0 | 98% | 500g |

¥78.0 | 2023-09-08 | |

| Apollo Scientific | PC1009-500g |

Aluminium fluoride trihydrate |

15098-87-0 | 97% | 500g |

£120.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D626009-250g |

Aluminum fluoride trihydrate |

15098-87-0 | 97% | 250g |

$200 | 2023-09-03 | |

| 1PlusChem | 1P001NG2-500g |

Aluminum fluoride (AlF3), trihydrate (9CI) |

15098-87-0 | 98%+ | 500g |

$29.00 | 2023-12-21 | |

| Aaron | AR001NOE-100g |

Aluminum fluoride (AlF3), trihydrate (9CI) |

15098-87-0 | 98% | 100g |

$4.00 | 2025-02-10 | |

| A2B Chem LLC | AA76242-1g |

Aluminum fluoride (AlF3), trihydrate (9CI) |

15098-87-0 | 97% | 1g |

$10.00 | 2024-04-20 |

Aluminum;trifluoride;trihydrate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:15098-87-0)Aluminum;trifluoride;trihydrate

注文番号:A1211061

在庫ステータス:in Stock

はかる:2.5kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 03:56

価格 ($):163.0

Aluminum;trifluoride;trihydrate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:15098-87-0)氟化铝(三水氟化铝)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:15098-87-0)ALUMINUM FLUORIDE TRIHYDRATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ